molecular formula C24H23N5O4 B2939388 1-(3,4-Dimethoxybenzyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797139-25-3

1-(3,4-Dimethoxybenzyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B2939388
CAS No.: 1797139-25-3
M. Wt: 445.479
InChI Key: HPPSYZSOWFHOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key intracellular signaling molecule in immune receptors. SYK mediates signaling through the B-cell receptor and Fc receptors, making it a critical target for investigating autoimmune and inflammatory diseases. Research indicates that this compound exhibits significant efficacy in preclinical models, such as collagen-induced arthritis, by disrupting the signaling pathways that drive inflammation and tissue damage. Its mechanism involves competitive binding to the ATP-binding site of SYK, thereby attenuating downstream signaling cascades that lead to the activation of immune cells. This inhibitor is a valuable pharmacological tool for elucidating the role of SYK in various pathological contexts, including rheumatoid arthritis and B-cell malignancies, providing a basis for the development of novel therapeutic strategies. The compound's specific design, featuring the 1,2,4-oxadiazole scaffold, contributes to its favorable binding affinity and selectivity profile. For research use only. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-31-20-8-7-16(13-21(20)32-2)15-26-24(30)27-19-6-4-3-5-18(19)14-22-28-23(29-33-22)17-9-11-25-12-10-17/h3-13H,14-15H2,1-2H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPSYZSOWFHOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a synthetic compound of interest in medicinal chemistry due to its unique structural features that suggest potential biological activity. This compound integrates a urea moiety with a triazole and a pyridine group, which are known for their diverse biological activities. Understanding its biological activity can provide insights into its potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Urea Moiety : Common in medicinal chemistry, known for its ability to form hydrogen bonds, enhancing bioavailability.
  • Pyridine Ring : Suggests interactions with enzymes or receptors that contain aromatic binding pockets.
  • Triazole Group : Associated with various biological properties depending on the substituents attached.

Anticancer Potential

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. The hybridization of 1,2,4-oxadiazoles with other pharmacophores has been shown to target various enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC (Histone Deacetylases) .

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits specific cancer biological targets; effective against various cancer types.
AntimicrobialExhibits antibacterial and antifungal properties; potential for drug development.
Enzyme InhibitionTargets enzymes like HDAC and thymidylate synthase involved in cellular processes.

The mechanism of action for this compound likely involves the inhibition of specific enzymes that contribute to tumor growth and proliferation. For instance, studies have demonstrated that derivatives of 1,2,4-oxadiazoles can effectively inhibit telomerase activity and affect the cell cycle in cancer cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds similar to this compound:

  • Anticancer Studies : A study highlighted the effectiveness of oxadiazole derivatives in inhibiting cancer cell lines through various pathways including apoptosis induction via caspase activation .
  • Antimicrobial Activity : Research has shown that similar compounds exhibit significant antibacterial effects against a range of pathogens. The presence of lipophilic groups enhances their antimicrobial efficacy .
  • Enzyme Interaction Studies : Molecular docking studies have indicated strong binding affinities between the compound and target enzymes such as HDAC and thymidylate synthase, suggesting a mechanism for its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core structural elements (urea + 1,2,4-oxadiazole) but differ in substituents, leading to variations in physicochemical and pharmacological properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Notes (if available) Reference
Target Compound C23H23N5O3 417.47 3,4-Dimethoxybenzyl, pyridin-4-yl Not reported N/A
1-(3,4-Dimethylphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea C23H21N5O2 399.44 3,4-Dimethylphenyl (vs. dimethoxybenzyl) Enhanced lipophilicity vs. target
1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea C23H22N5O2 400.18 Biphenyl, stereospecific pyrrolidine Improved solubility (polar pyrrolidine)
1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea C21H19F3N6O2 452.41 Trifluoromethylphenyl, stereospecificity Potential CNS activity (CF3 group)
L694247 (2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indol-3-yl]ethanamine) C21H20N6O3S 436.49 Indole, methylsulphonylamino 5-HT receptor ligand

Key Observations:

  • Solubility : The biphenyl-pyrrolidine analogue (C23H22N5O2) exhibits improved solubility due to the polar pyrrolidine ring .
  • Electron-Withdrawing Effects : The trifluoromethyl group in the 4-(trifluoromethyl)phenyl analogue introduces strong electron-withdrawing properties, which may enhance binding to hydrophobic enzyme pockets .

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